molecular formula C25H27N5O2S B2481564 N-cyclohexyl-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 946251-78-1

N-cyclohexyl-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2481564
CAS No.: 946251-78-1
M. Wt: 461.58
InChI Key: JVVNFPHLMPYOQP-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a 1,2,4-triazole-based acetamide derivative characterized by a cyclohexyl group at the acetamide nitrogen, a 3-methoxyphenyl substituent at the 4-position of the triazole ring, and an indole moiety at the 5-position. This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-modulating properties.

Synthesis of this compound typically involves alkylation of 1,2,4-triazole-3-thiol intermediates with α-chloroacetamides in the presence of a base (e.g., Cs₂CO₃) and a catalyst (e.g., NaI), followed by purification via chromatography .

Properties

IUPAC Name

N-cyclohexyl-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-32-19-11-7-10-18(14-19)30-24(21-15-26-22-13-6-5-12-20(21)22)28-29-25(30)33-16-23(31)27-17-8-3-2-4-9-17/h5-7,10-15,17,26H,2-4,8-9,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVNFPHLMPYOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3CCCCC3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include cyclohexylamine, indole derivatives, and triazole precursors. The final step involves the formation of the acetamide linkage, often facilitated by acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the process. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Biological Activities

Antimicrobial Activity:
Research has indicated that compounds similar to N-cyclohexyl-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. Studies have shown that various derivatives possess activity against a range of bacterial strains, suggesting their potential as antibacterial agents .

Anticancer Potential:
The compound has been evaluated for anticancer activity. In vitro studies demonstrated that compounds with similar structures exhibited significant growth inhibition against several cancer cell lines. For instance, derivatives containing the indole and triazole frameworks have shown promising results in inhibiting tumor cell proliferation .

Anti-inflammatory Effects:
In silico docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This positions it as a candidate for further development as an anti-inflammatory agent .

Case Studies

  • Antibacterial Screening:
    A series of N-substituted acetamides were synthesized and screened for their antibacterial activity against various pathogens. The results indicated that many compounds exhibited potent antibacterial effects with lower toxicity profiles compared to standard antibiotics .
  • Anticancer Research:
    In a study focusing on newer oxadiazolamines, compounds structurally related to this compound were evaluated for their anticancer efficacy. The findings highlighted significant percent growth inhibition across multiple cancer cell lines, reinforcing the therapeutic potential of such compounds in oncology .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The indole and triazole moieties are known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Bioactivity

Compound Name Substituents (Triazole Positions) Bioactivity (Concentration) Reference
Target Compound : N-cyclohexyl-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5: Indol-3-yl; 4: 3-Methoxyphenyl Not explicitly reported (structural inference)
Analog 1 : N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide 5: 4-Pyridyl; 4: p-Tolyl Antibacterial (E. coli, S. aureus) at 6.25 µg/mL (comparable to ciprofloxacin)
Analog 2 : VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 5: Pyridin-3-yl; 4: Ethyl Orco agonist (olfactory channel modulator)
Analog 3 : 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide 5: Cyclohexyl; 4: Amino Anti-HIV-1 activity (preliminary screening)
Analog 4 : 2-{[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-hydroxypropyl)acetamide 5: Benzothiazolylmethyl; 4: Phenyl Not explicitly reported (structural focus)

Key Observations:

Indole vs. Pyridyl/Heterocyclic Groups: The indole moiety in the target compound may enhance interactions with serotonin receptors or indole-binding enzymes, unlike pyridyl or benzothiazole groups in analogs 1–4, which are often associated with antimicrobial or antiviral activity .

Amino vs. Methoxy Substituents: Amino groups (analog 3) improve solubility and hydrogen-bonding capacity, whereas methoxy groups (target compound) balance lipophilicity and metabolic stability .

Pharmacological Activity Trends

  • Antibacterial Activity : Analog 1 (4-pyridyl/p-tolyl) showed potent inhibition against S. aureus and E. coli, comparable to ciprofloxacin. The target compound’s indole group may similarly disrupt bacterial membrane integrity or enzyme function .
  • Anti-Exudative Activity: Triazole acetamides with furan substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) demonstrated anti-inflammatory effects at 10 mg/kg, suggesting the target compound’s indole group could modulate similar pathways .
  • Antiviral Potential: Analog 3’s cyclohexyl and benzothiazole groups were explored for anti-HIV-1 activity, highlighting the role of bulky substituents in viral enzyme inhibition .

Biological Activity

N-cyclohexyl-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Cyclohexyl group : Contributes to lipophilicity and may enhance membrane permeability.
  • Indole moiety : Known for various biological activities, including anticancer and antimicrobial properties.
  • 1,2,4-Triazole ring : A versatile scaffold with established antifungal, antibacterial, and anticancer activities.
  • Sulfanyl group : May enhance the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit potent antimicrobial properties. For instance, studies have shown that related compounds can demonstrate significant inhibitory effects against various bacterial strains, including drug-resistant ones.

CompoundMIC (μg/mL)Target Organisms
Triazole derivative A0.125S. aureus, E. coli
Triazole derivative B0.046MRSA
N-cyclohexyl derivativeTBDTBD

Anticancer Activity

The indole and triazole components are associated with anticancer activity. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The potential of this compound as a COX-II inhibitor has been suggested based on structural analogs that have shown anti-inflammatory effects in vitro. The presence of the cyclohexyl and triazole groups may contribute to this activity.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds suggests that:

  • Substituents on the triazole ring : Electron-donating groups enhance antimicrobial activity.
  • Length of alkyl chains : Longer chains may reduce activity due to steric hindrance.

Research has indicated that compounds with phenyl groups at specific positions exhibit higher potency against pathogens compared to those without such substitutions .

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated a series of triazole derivatives against S. aureus and E. coli, revealing that modifications in the triazole ring significantly impacted their Minimum Inhibitory Concentration (MIC) values. The most potent derivatives had MIC values as low as 0.125 μg/mL against resistant strains .
  • Anticancer Research :
    In vitro studies demonstrated that indole-based compounds could inhibit the proliferation of various cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways, suggesting a promising avenue for further development .
  • COX-II Inhibition :
    A recent investigation into COX-II inhibitors highlighted the potential of similar triazole-containing compounds in reducing inflammation in animal models, suggesting that N-cyclohexyl derivatives could also exhibit similar properties .

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